![molecular formula C20H18Cl2N4O4S B2610671 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine CAS No. 1031236-58-4](/img/structure/B2610671.png)

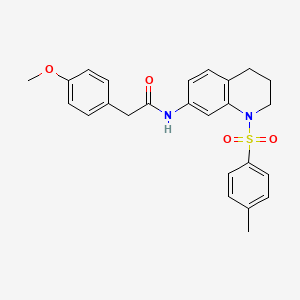

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a dichlorophenyl group, a nitrophenyl group, and a sulfonylpiperidine group. These groups are common in many pharmaceutical compounds and could potentially exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through the reaction of a hydrazine with a 1,3-diketone . The dichlorophenyl group could be introduced through electrophilic aromatic substitution, and the nitrophenyl group through nitration . The sulfonylpiperidine group could be formed through a sulfonation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and can have a significant impact on the compound’s reactivity . The dichlorophenyl and nitrophenyl groups are aromatic rings, which contribute to the compound’s stability and can also participate in various interactions .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could undergo reactions at the nitrogen atoms, such as alkylation or acylation . The dichlorophenyl group could undergo further electrophilic aromatic substitution reactions, and the nitro group could be reduced to an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazole ring and the dichlorophenyl and nitrophenyl groups would likely make the compound relatively non-polar and lipophilic, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound, similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine, has been synthesized and characterized for its structure using methods such as melting point, NMR, FT-IR, and HRMS. For instance, a study reported the crystal structure of a compound with an arylsulfonyl moiety, highlighting its significance in structural chemistry (Wang et al., 2015).

Biological Activities

Compounds similar to 4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine have been studied for their biological activities, including:

Herbicidal and Insecticidal Activities:

- A study highlighted that certain derivatives exhibit favorable herbicidal and insecticidal activities, suggesting potential agricultural applications (Wang et al., 2015).

Antimicrobial Activities:

- Research has been conducted on derivatives for their antibacterial and antifungal activities, indicating their potential in addressing microbial resistance and infections (Shah et al., 2014).

Anti-inflammatory and Anticancer Activities:

- Studies have synthesized and evaluated compounds for their anti-inflammatory and anticancer properties, providing insights into their therapeutic potential (Abdellatif et al., 2014).

Inhibition of Carbonic Anhydrase Isoenzymes:

- Research has focused on the inhibitory effects of similar compounds on carbonic anhydrase isoenzymes, a vital aspect in understanding their biochemical interactions and potential medical applications (Bülbül et al., 2008).

Antiviral Evaluation:

- Some derivatives have been prepared and tested for their antiviral activity against specific viruses like Herpes Simplex Virus, indicating their potential role in antiviral drug development (Shamroukh et al., 2007).

Cytotoxic Evaluation:

- Novel series of compounds have been synthesized and evaluated for their cytotoxicity against cancer cell lines, suggesting their use in cancer treatment strategies (Ahsan et al., 2018).

Mechanism of Action

Pyrazolines

are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . They have been found to have various biological activities such as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it. It’s important to note that many pyrazole derivatives have been found to have biological activity, which could potentially include toxic effects .

properties

IUPAC Name |

4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N4O4S/c21-14-5-6-15(16(22)11-14)18-12-17(23-24-18)13-7-9-25(10-8-13)31(29,30)20-4-2-1-3-19(20)26(27)28/h1-6,11-13H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWZBZLAZZOCDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2610589.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)

![ethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2610593.png)

![Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate](/img/structure/B2610597.png)

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![(2E)-3-(furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2610611.png)